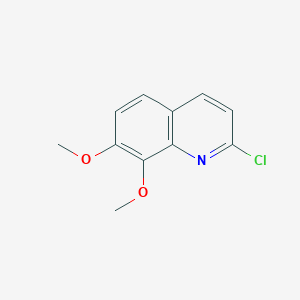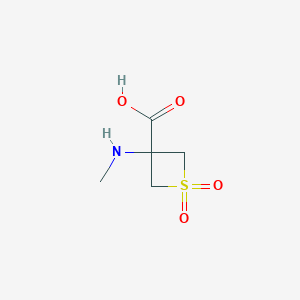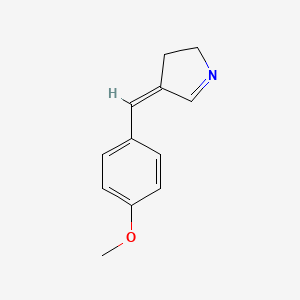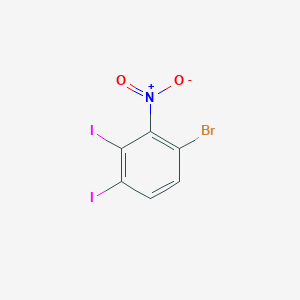![molecular formula C8H4BrNO2 B12854720 2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
2-Bromobenzo[d]oxazole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound that contains both bromine and aldehyde functional groups. It is part of the benzo[d]oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-7-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method is the bromination of benzo[d]oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated product is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: 2-Bromobenzo[d]oxazole-7-carboxylic acid
Reduction: 2-Bromobenzo[d]oxazole-7-methanol
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Bromobenzo[d]oxazole-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromobenzo[d]oxazole
- 7-Bromobenzo[d]oxazole-2-carbaldehyde
- 6-Bromobenzo[d]oxazole-2-carbaldehyde
Uniqueness
2-Bromobenzo[d]oxazole-7-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and properties compared to other similar compounds. This unique structure allows for selective interactions in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
2-bromo-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H |
Clave InChI |
IUEXRNVUYKJKCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


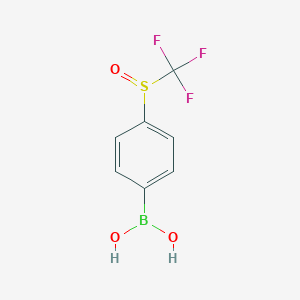
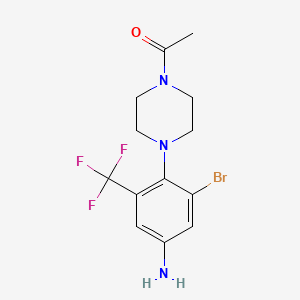
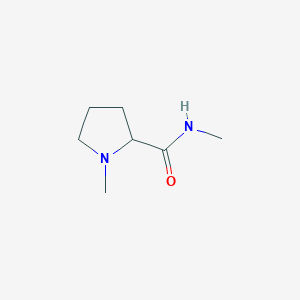
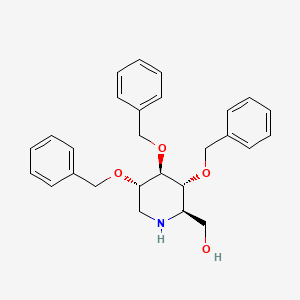
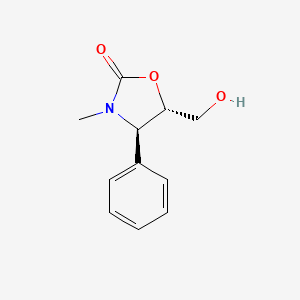
![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)
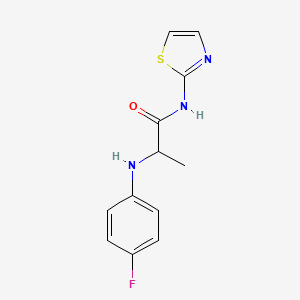
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
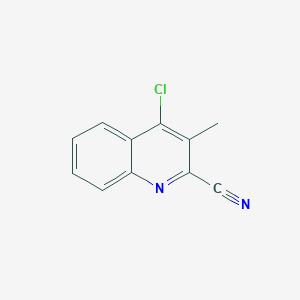
![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
